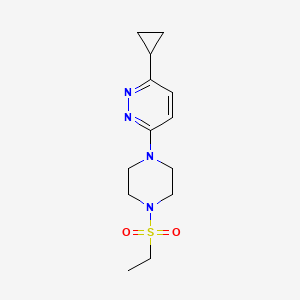

1-Amino-4-ethylcycloheptane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Amino-4-ethylcycloheptane-1-carboxylic acid, commonly known as L-Ornithine, is a non-proteinogenic amino acid that is synthesized in the urea cycle. L-Ornithine is a precursor to L-arginine, which is a substrate for nitric oxide synthase, an enzyme that produces nitric oxide (NO), a potent vasodilator. L-Ornithine is also involved in the regulation of growth hormone release and the immune system.

Aplicaciones Científicas De Investigación

Ethylene Precursor Role

1-Aminocyclopropane-1-carboxylic acid (ACC), a close relative of 1-Amino-4-ethylcycloheptane-1-carboxylic acid, is a significant ethylene precursor in plants. Ethylene is a crucial plant hormone regulating a variety of vegetative and developmental processes. ACC is central to ethylene biosynthesis, with its formation varying in response to developmental, hormonal, and environmental cues. Studies have shown that ACC can be conjugated, metabolized in plants, or by rhizobacteria using ACC deaminase. The transport of ACC across short and long distances within the plant leads to remote ethylene responses (Vanderstraeten & Van Der Straeten, 2017).

Conformational Analysis in Derivatives and Peptides

The conformation of 1-Aminocyclopropane-1-carboxylic acid (ACC) and its derivatives, including in peptides, has been a subject of research. The crystal structures of various derivatives have been determined, showing that the cyclohexane rings in these structures adopt an almost perfect chair conformation. This research is crucial for understanding the potential helical conformations of these compounds in various biological processes (Valle et al., 1988).

Role in Plant Development and Pathogen Virulence

ACC plays a signaling role independent of its biosynthesis in ethylene. It is involved in plant development, cell wall signaling, guard mother cell division, and pathogen virulence. Understanding the role of ACC in these processes provides insights into plant physiology and potential applications in agriculture (Polko & Kieber, 2019).

Biosynthetic Pathway and Ethylene Synthesis

The biosynthetic pathway of ethylene in plants involves ACC as a key component. The conversion of S-adenosyl-L-methionine to ACC by ACC synthases is a critical step in ethylene synthesis. This understanding is significant for controlling ethylene production, which can impact the shelf life and quality of fruits and vegetables (Jakubowicz, 2002).

Ethylene Biosynthesis Methodology

Updated protocols for analyzing components of the ethylene biosynthetic pathway, including ACC, have been developed. These methods optimize efficiency, repeatability, and accuracy for studying ethylene biosynthesis, benefiting research in plant physiology and agronomy (Bulens et al., 2011).

Propiedades

IUPAC Name |

1-amino-4-ethylcycloheptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-8-4-3-6-10(11,7-5-8)9(12)13/h8H,2-7,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBRLPRBNVHUGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(CC1)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-4-ethylcycloheptane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2432448.png)

![2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole](/img/structure/B2432454.png)

![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylpiperazino)phenyl]methanone](/img/structure/B2432457.png)

![(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2432464.png)